N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
This compound is a benzothiazole derivative featuring a piperazine moiety substituted with a 3-methoxyphenyl group and a pyrrole ring. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioactivity in targeting neurological and oncological pathways . Structural analogs in the evidence (e.g., triazine-pyrrolidine hybrids in ) highlight the importance of heterocyclic systems in drug design but differ in core structure and substituents.
Properties
Molecular Formula |
C25H25N5O3S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C25H25N5O3S/c1-33-20-6-4-5-19(16-20)28-11-13-29(14-12-28)23(31)17-26-24(32)18-7-8-21-22(15-18)34-25(27-21)30-9-2-3-10-30/h2-10,15-16H,11-14,17H2,1H3,(H,26,32) |
InChI Key |
ZQQKWFCKXDQEFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=C(C=C3)N=C(S4)N5C=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine moiety is then introduced via a nucleophilic substitution reaction, where 3-methoxyphenylpiperazine is reacted with an appropriate electrophile. The final step involves the coupling of the pyrrole group to the benzothiazole-piperazine intermediate, often using a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, catalysts such as palladium or platinum, and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 392.5 g/mol. Its structure incorporates functional groups that enhance its biological activity, including a piperazine ring and a benzothiazole moiety, which are known to contribute to various pharmacological effects.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperazine group in this compound may enhance its interaction with biological targets involved in tumor growth regulation .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have suggested that related benzothiazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
Neuropharmacological Effects
Given the piperazine component, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are commonly explored for their anxiolytic and antidepressant activities. The interaction with serotonin receptors could be a key mechanism by which this compound exerts its effects .
Case Study 1: Anticancer Activity Evaluation
In a study examining the anticancer potential of similar benzothiazole derivatives, compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, revealing promising antibacterial activity for several synthesized compounds .
Case Study 3: Neuropharmacological Assessment
A neuropharmacological study investigated the effects of piperazine-containing compounds on anxiety-like behavior in animal models. Results indicated that certain derivatives significantly reduced anxiety levels compared to control groups, supporting their potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The compound shares structural motifs with other benzothiazole and piperazine derivatives. Below is a comparative analysis based on substituent variations and hypothetical pharmacological implications:
- Piperazine vs. Triazine Cores : The triazine-based compound in likely exhibits different binding kinetics due to its planar, electron-deficient core, whereas the benzothiazole-piperazine hybrid may favor interactions with G-protein-coupled receptors .
- Substituent Effects: The 3-methoxyphenyl group in the target compound could enhance blood-brain barrier penetration compared to dimethylaminophenyl groups in , which may prioritize peripheral activity .
Pharmacological and Thermodynamic Data Gaps
No experimental data (e.g., IC₅₀, binding affinities) are available in the provided evidence. emphasizes the need for standardized databases for chemical properties (e.g., crystallographic or thermodynamic data), which are absent here .
Biological Activity
N-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide, with the CAS number 1010893-06-7, is a complex organic compound that has attracted attention in various fields of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 475.6 g/mol. The structure includes a benzothiazole ring, a piperazine moiety, and a pyrrole group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N5O3S |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | N-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
| CAS Number | 1010893-06-7 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an antagonist at dopamine D3 receptors, which are implicated in various neurological disorders. The binding affinity for D3 receptors has been shown to be significantly higher than for D2 receptors, indicating potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease .
Potential Mechanisms:
- Dopamine Receptor Modulation : The compound may inhibit dopamine signaling pathways by selectively binding to D3 receptors.
- Kinase Inhibition : It may also affect cellular signaling by inhibiting specific kinases involved in cell proliferation and survival .
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and tail suspension test .
Antimicrobial Activity
The compound has demonstrated antibacterial properties against various strains of bacteria. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Dopamine D3 Receptor Selectivity
A study published in Journal of Medicinal Chemistry evaluated the selectivity of similar compounds for D3 versus D2 receptors. Results indicated that modifications to the piperazine moiety could enhance selectivity and affinity for D3 receptors significantly (K(i) = 1 nM) .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results from the agar disc-diffusion method revealed that several derivatives exhibited significant inhibition zones, suggesting promising potential as new antibacterial agents .
Q & A
Q. How can crystallography resolve ambiguities in molecular conformation?
- Workflow :
- Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
- Collect X-ray diffraction data (e.g., 100K, Mo-Kα radiation).
- Refine structure using SHELXL to resolve torsional angles (e.g., piperazine ring puckering) .
Key Notes
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR vs. radioligand binding for affinity measurements).
- Advanced Instrumentation : High-field NMR (600 MHz+) and cryo-EM may resolve dynamic structural features .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
